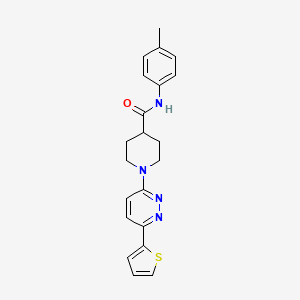![molecular formula C21H20N2O4S B11267433 Methyl 2-({2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B11267433.png)
Methyl 2-({2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or alkoxy derivatives.
科学的研究の応用
METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. It may also interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- METHYL 2-({[(3-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
- METHYL 2-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
- METHYL 2-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-({[(3-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE lies in its specific structural features, such as the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity
特性
分子式 |
C21H20N2O4S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
methyl 2-[2-(3-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4S/c1-3-13-7-6-8-14(11-13)22-17(24)12-28-20-18(21(26)27-2)19(25)15-9-4-5-10-16(15)23-20/h4-11H,3,12H2,1-2H3,(H,22,24)(H,23,25) |
InChIキー |
XYBYDATVCFKXRA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Butylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11267355.png)
![2-{5-[5-(naphthalen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11267359.png)
![3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione](/img/structure/B11267370.png)
![4-bromo-N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11267373.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267375.png)
![2-(4-ethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B11267388.png)

![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11267401.png)
![4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11267406.png)
![N-cyclopentyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11267414.png)
![6-hexyl-7-hydroxy-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B11267425.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11267427.png)

![Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B11267443.png)
